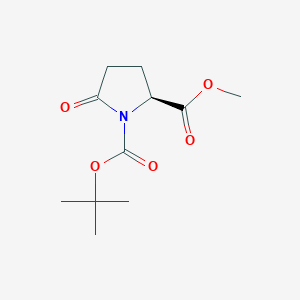

Boc-L-pyroglutamic acid methyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTAOUUEQHKLIU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446511 | |

| Record name | Boc-L-pyroglutamic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108963-96-8 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108963-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-pyroglutamic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Chemical Structure of Boc-L-Pyroglutamic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of N-tert-butoxycarbonyl-L-pyroglutamic acid methyl ester, a key building block in peptide synthesis and medicinal chemistry. This document outlines the spectroscopic data, experimental protocols, and the logical workflow used to confirm its molecular structure.

Chemical Identity and Physical Properties

Boc-L-pyroglutamic acid methyl ester is a derivative of the naturally occurring amino acid, L-pyroglutamic acid. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester at the carboxylic acid function facilitates its use in organic synthesis, particularly in the construction of complex peptides and peptidomimetics.[1][2][3]

| Property | Value | Reference |

| CAS Number | 108963-96-8 | [1][2][4][5][6] |

| Molecular Formula | C₁₁H₁₇NO₅ | [1][2][5] |

| Molecular Weight | 243.26 g/mol | [1][2][5] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 69-71 °C | [2][7] |

| Solubility | Soluble in dichloromethane | [2] |

| SMILES | CC(C)(C)OC(=O)N1--INVALID-LINK--C(=O)OC | [1][5][8] |

| InChI Key | FNTAOUUEQHKLIU-ZETCQYMHSA-N | [1][6][8] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.45 | m | 1H | α-CH |

| ~3.70 | s | 3H | -OCH₃ |

| ~2.55 | m | 2H | γ-CH₂ |

| ~2.25 | m | 2H | β-CH₂ |

| ~1.40 | s | 9H | -C(CH₃)₃ (Boc) |

Note: The exact chemical shifts can vary slightly depending on the solvent used for analysis. The assignments are based on typical chemical shift ranges for similar functional groups.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (ester) |

| ~170 | C=O (amide) |

| ~150 | C=O (Boc) |

| ~80 | -C(CH₃)₃ (Boc) |

| ~55 | α-CH |

| ~52 | -OCH₃ |

| ~30 | γ-CH₂ |

| ~28 | -C(CH₃)₃ (Boc) |

| ~25 | β-CH₂ |

Note: These are approximate chemical shifts. For definitive assignment, 2D NMR experiments such as HSQC and HMBC are recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (amide) |

| ~1170, ~1190 | Strong | C-O stretch (ester and carbamate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 243.11 | [M]⁺, molecular ion corresponding to C₁₁H₁₇NO₅ |

| 187.09 | [M - C₄H₈]⁺, loss of isobutylene from the Boc group |

| 144.07 | [M - C₅H₉O₂]⁺, loss of the Boc group |

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound based on common laboratory practices.[4][9]

Synthesis of this compound

This is a two-step synthesis starting from L-pyroglutamic acid.

Step 1: Esterification of L-Pyroglutamic Acid to form Methyl L-Pyroglutamate

-

Suspend L-pyroglutamic acid in methanol.

-

Cool the mixture in an ice bath (5-10 °C).

-

Slowly add thionyl chloride as a catalyst while maintaining the temperature.

-

Stir the reaction mixture for 6-8 hours.

-

Neutralize the reaction by adding sodium bicarbonate.

-

Remove the solvent under reduced pressure to obtain crude methyl L-pyroglutamate.

Step 2: Boc Protection of Methyl L-Pyroglutamate

-

Dissolve the crude methyl L-pyroglutamate in dichloromethane.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the solution.

-

Stir the reaction at room temperature until completion (monitored by TLC or HPLC).

-

Wash the reaction mixture with dilute acid (e.g., 1N HCl) and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a standard NMR spectrometer (e.g., 400 MHz or higher).

-

IR Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer, often with an ATR accessory.

-

Mass Spectrometry: The sample is introduced into a mass spectrometer, typically using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), to determine its mass-to-charge ratio.[8]

Workflow for Structure Elucidation

The following diagram illustrates the logical process for elucidating the structure of this compound.

References

- 1. CAS 108963-96-8: this compound [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 108963-96-8 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. This compound | CAS#:108963-96-8 | Chemsrc [chemsrc.com]

- 8. 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 10868485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN106336371A - Synthetic method of this compound - Google Patents [patents.google.com]

Synthesis of Boc-L-pyroglutamic acid methyl ester from L-pyroglutamic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Boc-L-pyroglutamic acid methyl ester, a valuable chiral building block and intermediate in the synthesis of various pharmaceuticals.[1][2][3][4] This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound, also known as (S)-N-(tert-Butoxycarbonyl)-2-pyrrolidinone-5-carboxylic acid methyl ester, is a derivative of L-pyroglutamic acid.[2] The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and the methyl ester at the carboxylic acid function enhances its utility in organic synthesis, particularly in peptide synthesis and the preparation of bioactive molecules.[1] Its stable, crystalline form and enhanced solubility in organic solvents facilitate its use in complex multi-step synthetic routes.[1]

Synthetic Pathway Overview

The synthesis of this compound from L-pyroglutamic acid is typically achieved through a two-step process:

-

Esterification: The carboxylic acid group of L-pyroglutamic acid is first converted to its methyl ester. This is commonly achieved by reacting L-pyroglutamic acid with methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid.[5][6]

-

Boc Protection: The secondary amine within the pyroglutamate ring is then protected with a tert-butyloxycarbonyl (Boc) group. This is typically accomplished by reacting the L-pyroglutamic acid methyl ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base catalyst like 4-dimethylaminopyridine (DMAP).[5][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound based on cited experimental protocols.

| Parameter | Step 1: Esterification | Step 2: Boc Protection | Overall | Reference |

| Reactants | L-pyroglutamic acid, Methanol, Thionyl chloride | L-pyroglutamic acid methyl ester, Di-tert-butyl dicarbonate, DMAP, Dichloromethane | [5] | |

| Molar Ratio (Reactant:Reagent) | L-pyroglutamic acid : Methanol : Thionyl chloride (1 : 4-6 : 0.1-0.2) | L-pyroglutamic acid methyl ester : Dichloromethane : DMAP : Boc₂O (1 : 3-4 : 0.02-0.05 : 1.2-1.5) | [5] | |

| Temperature | 5-10 °C | 15-20 °C | [5] | |

| Reaction Time | 6-8 hours | Not specified | [5] | |

| Yield | Not specified | Not specified | 77.3% (overall) | [7] |

| Purity | Not specified | Not specified | 99.8% | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis.

Protocol 1: Synthesis via Thionyl Chloride-mediated Esterification

This protocol is adapted from a patented method and emphasizes control over reaction conditions for high purity.[5]

Step 1: Esterification of L-pyroglutamic Acid

-

Dissolve L-pyroglutamic acid in methanol (molar ratio 1:4 to 1:6).

-

Cool the solution to 5-10 °C.

-

Slowly add thionyl chloride (0.1 to 0.2 molar equivalents) as a catalyst, maintaining the temperature between 5-10 °C.

-

Stir the reaction mixture for 6-8 hours at this temperature.

-

Upon completion, terminate the reaction by adding sodium bicarbonate.

-

The resulting product is L-pyroglutamic acid methyl ester.

Step 2: Boc Protection of L-pyroglutamic Acid Methyl Ester

-

Dissolve the L-pyroglutamic acid methyl ester obtained in the previous step in dichloromethane.

-

Add 4-dimethylaminopyridine (DMAP) as a catalyst (0.02 to 0.05 molar equivalents).

-

Add di-tert-butyl dicarbonate (Boc₂O) in batches (1.2 to 1.5 molar equivalents), maintaining the reaction temperature between 15-20 °C.

-

After the reaction is complete, the product, this compound, is formed.

-

The final product can be purified by crystallization to achieve high purity.[5]

Protocol 2: Alternative Esterification and Work-up

This protocol provides an alternative work-up procedure and specifies reactant quantities for a laboratory scale synthesis.[7]

Step 1: Esterification of L-pyroglutamic Acid

-

Suspend L-pyroglutamic acid (15.0 g) in methanol (60.0 mL).

-

Slowly add thionyl chloride (27.6 g) with stirring, ensuring the temperature remains below 30 °C.

-

Monitor the reaction by HPLC until completion (approximately 1 hour).

-

Remove the solvent by distillation under reduced pressure.

Step 2: Boc Protection and Purification

-

Dissolve the residue from the previous step in ethyl acetate (200 mL).

-

Slowly add triethylamine (13.5 g) at a temperature below 30 °C.

-

Filter the mixture.

-

To the filtrate, add DMAP (1.5 g) in a single portion, followed by di-tert-butyl dicarbonate (27.8 g) at a temperature below 30 °C.

-

Monitor the reaction by HPLC until completion.

-

Cool the mixture to 0 °C and add 1N HCl (13.0 mL), stirring for 10 minutes below 30 °C.

-

Separate the organic layer and wash it with water (20.0 mL).

-

Evaporate the solvent under reduced pressure.

-

To the resulting residue, add tert-butyl methyl ether (27.0 mL) and cool to 0 °C with stirring.

-

Filter the slowly precipitated crystals to obtain this compound (21.9 g, 77.3% yield).[7]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

This guide provides a comprehensive overview for the synthesis of this compound, intended to be a valuable resource for professionals in the pharmaceutical and chemical industries. The detailed protocols and summarized data facilitate the practical application of this synthetic route.

References

- 1. CAS 108963-96-8: this compound [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. N-Boc-L-pyroglutamic acid ethyl ester | 144978-12-1 | FB39596 [biosynth.com]

- 4. nbinno.com [nbinno.com]

- 5. CN106336371A - Synthetic method of this compound - Google Patents [patents.google.com]

- 6. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 7. This compound | 108963-96-8 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of (S)-N-BOC-5-methoxycarbonyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

(S)-N-BOC-5-methoxycarbonyl-2-pyrrolidinone is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its protected amine and ester functionalities allow for selective chemical transformations, making it a key intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its synthesis, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Synthetic Pathway

The most common and cost-effective synthesis of (S)-N-BOC-5-methoxycarbonyl-2-pyrrolidinone starts from L-pyroglutamic acid. The synthesis involves a two-step process: esterification of the carboxylic acid and subsequent protection of the amine with a tert-butyloxycarbonyl (Boc) group.

Synthetic Scheme

Caption: Two-step synthesis of (S)-N-BOC-5-methoxycarbonyl-2-pyrrolidinone.

Experimental Protocols

Step 1: Esterification of L-Pyroglutamic Acid

This procedure outlines the formation of L-pyroglutamic acid methyl ester.

Materials:

-

L-pyroglutamic acid

-

Absolute methanol

-

Thionyl chloride

-

Sodium bicarbonate

-

Dichloromethane

Procedure:

-

Add 800 kg of absolute methanol to a dry reaction vessel and cool the contents to 10°C.[1]

-

Slowly add 20 kg of thionyl chloride to the methanol.

-

After the addition is complete, add 200 kg of L-pyroglutamic acid.[1]

-

Maintain the reaction temperature between 5-10°C and stir for 7 hours.[1]

-

Neutralize the acid by adding 100 kg of sodium bicarbonate.[1]

-

Evaporate the solvent to obtain a greasy residue.

-

Dissolve the product in dichloromethane and wash with water to remove salts and impurities, yielding L-pyroglutamic acid methyl ester.[1]

A similar protocol involves dissolving L-pyroglutamic acid in methanol, adding thionyl chloride as a catalyst, and maintaining the reaction temperature at 6°C for 6.5 hours before termination with sodium bicarbonate.[2]

Step 2: Boc-Protection of L-Pyroglutamic Acid Methyl Ester

This procedure describes the protection of the amine group of L-pyroglutamic acid methyl ester.

Materials:

-

L-pyroglutamic acid methyl ester

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-dimethylaminopyridine (DMAP)

-

Triethylamine

-

Dichloromethane

Procedure:

-

Prepare a solution of L-pyroglutamic acid methyl ester in dichloromethane.[1]

-

Add DMAP, triethylamine, and (Boc)₂O to the solution.[1]

-

Stir the reaction mixture at room temperature until the starting material is fully consumed, as monitored by thin-layer chromatography (TLC).[1]

-

Isolate and purify the final product, (S)-N-BOC-5-methoxycarbonyl-2-pyrrolidinone, typically using column chromatography.[1]

Another described method involves dissolving methyl L-pyroglutamate in dichloromethane, adding DMAP as a catalyst, and then adding di-tert-butyl dicarbonate in batches.[2]

Quantitative Data

The following table summarizes the reported yields and purity for the synthesis of (S)-N-BOC-5-methoxycarbonyl-2-pyrrolidinone and related intermediates.

| Starting Material | Product | Reagents | Yield | Purity | Reference |

| L-glutamic acid | N-tert-butyloxycarbonyl-L-glutamic acid dimethyl ester | Methanol, Thionyl chloride, (Boc)₂O | 69.2% | 98.4% | [3] |

| L-glutamic acid | N-tert-butyloxycarbonyl-L-glutamic acid dimethyl ester | Methanol, Thionyl chloride, (Boc)₂O | 90.2% | 99.6% | [3] |

| L-glutamic acid | N-tert-butyloxycarbonyl-L-glutamic acid dimethyl ester | Methanol, Thionyl chloride, (Boc)₂O | 89% | 99.5% | [3] |

| L-pyroglutamic acid | Boc-L-Pyroglutamic acid methyl ester | Methanol, Thionyl chloride, (Boc)₂O, DMAP | High | 99.8% | [2] |

Alternative Synthetic Routes

While the synthesis from L-pyroglutamic acid is common, (S)-N-BOC-5-methoxycarbonyl-2-pyrrolidinone can also be synthesized from L-glutamic acid. This process involves the formation of N-Boc-L-glutamic acid dimethyl ester, which can then be cyclized.[3][4] The synthesis of N-Boc-L-glutamic acid 1,5-dimethyl ester is a useful route for producing research chemicals and pharmaceutical intermediates.[4]

Physicochemical Properties

The properties of the related compound, N-Boc-L-Glutamic Acid dimethyl ester, are provided below as a reference.

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₆ |

| Molecular Weight | 275.302 g/mol |

| Melting Point | 43.0 to 47.0 °C |

| Boiling Point | 370.9 °C at 760 mmHg |

| Flash Point | 178.1 °C |

| Density | 1.117 g/cm³ |

| Refractive Index | 1.452 |

| Reference | [4] |

Conclusion

The synthesis of (S)-N-BOC-5-methoxycarbonyl-2-pyrrolidinone is a well-established process that is crucial for the advancement of pharmaceutical research and drug development. The two-step method starting from L-pyroglutamic acid offers a reliable and high-yielding route to this important chiral intermediate. The provided protocols and data serve as a valuable resource for scientists and researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. CN106336371A - Synthetic method of this compound - Google Patents [patents.google.com]

- 3. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]

- 4. High Quality N-Boc-L-Glutamic Acid dimethyl ester 59279-60-6 powder [tsaminoacid.com]

Characterization of N-tert-Butoxycarbonyl-L-pyroglutamic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-tert-Butoxycarbonyl-L-pyroglutamic acid methyl ester is a pivotal chiral building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals and peptidomimetics. Its protected amino acid structure makes it a valuable intermediate in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its characterization, including its synthesis, physical and chemical properties, and the analytical techniques used to confirm its identity and purity.

Chemical and Physical Properties

N-tert-Butoxycarbonyl-L-pyroglutamic acid methyl ester is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| CAS Number | 108963-96-8 |

| Molecular Formula | C₁₁H₁₇NO₅ |

| Molecular Weight | 243.26 g/mol |

| Melting Point | 69-71 °C[1] |

| Boiling Point | 361.6 °C at 760 mmHg[1] |

| Appearance | White to off-white powder/crystal |

| Solubility | Soluble in dichloromethane[1] |

| Optical Rotation | -30.0 to -34.0 deg (c=1, CHCl₃) |

| Purity | >98.0% (GC) |

Synthesis

A common and efficient method for the synthesis of N-tert-Butoxycarbonyl-L-pyroglutamic acid methyl ester involves a two-step process starting from L-pyroglutamic acid. The first step is the esterification of the carboxylic acid group, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

A patented synthetic method highlights the use of L-pyroglutamic acid as the starting material, which is first esterified and then protected to yield the final product with a purity of up to 99.8%.[2]

Experimental Protocol: Synthesis

Step 1: Esterification of L-pyroglutamic acid

-

Dissolve L-pyroglutamic acid in methanol.

-

Add thionyl chloride as a catalyst.

-

The reaction is carried out with stirring.

-

Upon completion, sodium bicarbonate is added to neutralize the reaction.

-

The resulting product is methyl L-pyroglutamate.[2]

Step 2: Boc-Protection of Methyl L-pyroglutamate

-

Dissolve the methyl L-pyroglutamate obtained in the previous step in dichloromethane.

-

Add 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Add di-tert-butyl dicarbonate (Boc₂O) in portions.

-

The reaction is stirred until completion to yield N-tert-Butoxycarbonyl-L-pyroglutamic acid methyl ester.[2]

Molecular Structure and Synthetic Pathway

The chemical structure of N-tert-Butoxycarbonyl-L-pyroglutamic acid methyl ester and its synthetic pathway are illustrated below.

Caption: Chemical Structure of N-tert-Butoxycarbonyl-L-pyroglutamic acid methyl ester.

References

An In-depth Technical Guide to Boc-L-pyroglutamic acid methyl ester (CAS: 108963-96-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-L-pyroglutamic acid methyl ester, a key building block in synthetic organic chemistry. With the CAS number 108963-96-8, this compound is a derivative of L-pyroglutamic acid and plays a significant role as an intermediate in the synthesis of pharmaceuticals, particularly in peptide chemistry, and has applications in the cosmetics industry.[1][2][3]

Physicochemical Properties

This compound is a white to off-white solid, stable under standard laboratory conditions.[4] Its chemical structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for its application in peptide synthesis by safeguarding the amino group from unintended reactions.[4] The methyl ester functionality enhances its solubility in organic solvents.[4]

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₅ | [1][5] |

| Molecular Weight | 243.26 g/mol | [1][5] |

| Melting Point | 67-74 °C | [1][6] |

| Boiling Point | 361.6 °C at 760 mmHg | [1][6] |

| Density | 1.209 g/cm³ | [1][6] |

| Appearance | White to off-white solid/powder to crystal | [4][6] |

| Solubility | Soluble in dichloromethane | [1][6] |

| Storage Temperature | 2-8°C | [1][5] |

| Refractive Index | 1.487 | [1][6] |

| Flash Point | 172.5 °C | [1][6] |

Applications in Research and Development

The primary application of this compound is as a crucial intermediate in the pharmaceutical industry.[1][2][3] Its structure is particularly valuable in the synthesis of peptide-based drugs, where the Boc group serves as a protective shield for the amine functionality during complex synthetic routes.[2][4] This protection is vital for creating molecules with enhanced pharmacokinetic profiles, leading to improved bioavailability and therapeutic efficacy.[2]

Beyond pharmaceuticals, this compound is utilized in the cosmetics and personal care industry. It functions as a moisturizing agent, helping the skin to retain moisture.[2][7] Furthermore, it has been noted for its potential skin-whitening properties due to its ability to inhibit tyrosinase oxidase, making it a valuable ingredient in products targeting hyperpigmentation.[2]

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of this compound involves a two-step process starting from L-pyroglutamic acid. This method is advantageous due to its simple operation and low cost, yielding a high-purity product suitable for industrial-scale production.[8]

Experimental Protocol: Synthesis of this compound [8]

Step 1: Esterification of L-pyroglutamic acid

-

Dissolve L-pyroglutamic acid in methanol.

-

Add thionyl chloride as a catalyst, maintaining the reaction temperature between 5-10°C.

-

Stir the reaction mixture for 6-8 hours.

-

Terminate the reaction by adding sodium bicarbonate. The product of this step is methyl L-pyroglutamate.

Step 2: Boc Protection of Methyl L-pyroglutamate

-

Dissolve the methyl L-pyroglutamate obtained in Step 1 in dichloromethane.

-

Add 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Add di-tert-butyl dicarbonate (Boc₂O) in batches to the reaction mixture.

-

Allow the reaction to proceed to completion to yield this compound.

-

The final product can be purified to achieve a purity of up to 99.8%.[8]

Visualizing the Synthesis Workflow

The synthesis of this compound can be represented as a straightforward workflow, as detailed in the experimental protocol. The following diagram illustrates the key stages of this process.

Caption: Synthesis workflow for this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS 108963-96-8 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 4. CAS 108963-96-8: this compound [cymitquimica.com]

- 5. Boc-Pyr-OMe 97 108963-96-8 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. This compound (Boc-L-Methyl Pyroglutamate) BP EP USP CAS 108963-96-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. CN106336371A - Synthetic method of this compound - Google Patents [patents.google.com]

Spectroscopic Characterization of Boc-L-Pyroglutamic Acid Methyl Ester: A Technical Guide

Introduction

Boc-L-pyroglutamic acid methyl ester (N-tert-Butoxycarbonyl-L-pyroglutamic acid methyl ester) is a key chiral building block in the synthesis of various pharmaceuticals and bioactive molecules.[1][2][3] Its well-defined stereochemistry and versatile functional groups make it a valuable starting material in drug development. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural confirmation. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. This information is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[4]

¹H NMR (Proton NMR) Data [5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 | m | 1H | α-CH |

| ~3.7 | s | 3H | OCH₃ |

| ~2.5-2.2 | m | 4H | β-CH₂ and γ-CH₂ |

| ~1.4 | s | 9H | C(CH₃)₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (amide) |

| ~172 | C=O (ester) |

| ~150 | C=O (Boc) |

| ~82 | C(CH₃)₃ |

| ~57 | α-CH |

| ~52 | OCH₃ |

| ~30 | CH₂ |

| ~28 | C(CH₃)₃ |

| ~25 | CH₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.[6] This technique is particularly useful for identifying functional groups.[7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1700 | Strong | C=O stretch (amide) |

| ~1400-1200 | Strong | C-O stretch, C-N stretch |

| ~1160 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[8] It provides information about the molecular weight and elemental composition of a compound.

| m/z | Ion |

| 244.1 | [M+H]⁺ |

| 266.1 | [M+Na]⁺ |

| 188.1 | [M-C₄H₈]⁺ or [M-C₄H₉O+H]⁺ |

| 144.1 | [M-Boc+H]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[10]

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film): Dissolve a small amount of this compound in a volatile solvent like dichloromethane.[11]

-

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[11]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[12]

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this molecule.[13]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated and other adducted species.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

- 1. Cas 108963-96-8,this compound | lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS 108963-96-8: this compound [cymitquimica.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. This compound(108963-96-8) 1H NMR spectrum [chemicalbook.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. amherst.edu [amherst.edu]

- 8. fiveable.me [fiveable.me]

- 9. benchchem.com [benchchem.com]

- 10. web.mit.edu [web.mit.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Role of Boc protecting group in pyroglutamic acid derivatives

An In-depth Technical Guide on the Role of the Boc Protecting Group in Pyroglutamic Acid Derivatives

Introduction

Pyroglutamic acid (pGlu), a cyclic lactam of glutamic acid, is a crucial structural motif found at the N-terminus of many biologically active peptides and proteins. This modification provides significant stability against degradation by aminopeptidases, thereby extending the biological half-life of peptides, a critical attribute in drug development.[1] The synthesis and manipulation of pyroglutamic acid derivatives, however, require precise control over its reactive sites. The tert-butoxycarbonyl (Boc) group is a cornerstone protecting group in this context. Its widespread use stems from its stability across a range of reaction conditions and its facile, clean removal under acidic conditions.[2][3]

This technical guide provides a comprehensive overview of the role of the Boc protecting group in the chemistry of pyroglutamic acid derivatives. It covers the synthesis of Boc-protected pyroglutamates, their application in peptide synthesis and the generation of glutamic acid derivatives, detailed experimental protocols, and the integration of the Boc group into orthogonal protection strategies, tailored for researchers, scientists, and professionals in drug development.

The Strategic Importance of Boc Protection

The primary role of the Boc group in pyroglutamic acid chemistry is to protect the lactam nitrogen. The nitrogen in the pyroglutamic acid ring is part of an amide group and is generally difficult to acylate.[4] However, protection is often employed to enhance solubility and to prevent potential side reactions, especially in complex multi-step syntheses.[4][5][6]

Key functions of the Boc group include:

-

Preventing Unwanted Reactions: It masks the nucleophilicity of the lactam nitrogen, preventing it from participating in undesired side reactions.

-

Enhancing Solubility and Stability: The Boc group increases the lipophilicity of the molecule, often improving its solubility in organic solvents used in synthesis and enhancing overall stability.[5][6]

-

Activating the Lactam Ring: The electron-withdrawing nature of the Boc group can activate the lactam carbonyl for nucleophilic attack, facilitating ring-opening reactions to generate γ-substituted glutamic acid derivatives.[7]

-

Facilitating Controlled Synthesis: In solid-phase peptide synthesis (SPPS), Boc-pyroglutamic acid (Boc-Pyr-OH) is used as a building block to directly incorporate the N-terminal pyroglutamyl residue in a controlled manner, leading to higher purity and yield compared to the in-situ cyclization of glutamine.[8]

Synthesis of N-Boc-Pyroglutamic Acid Derivatives

The preparation of N-Boc-pyroglutamic acid and its esters is a fundamental first step for their use as building blocks. The synthesis typically involves the esterification of pyroglutamic acid followed by the protection of the lactam nitrogen with di-tert-butyl dicarbonate (Boc₂O).[6][9]

Caption: General synthetic pathway for N-Boc-L-pyroglutamic acid methyl ester.

Experimental Protocol 1: Synthesis of N-Boc-L-Pyroglutamic Acid Methyl Ester[6][9]

This protocol describes a two-step synthesis starting from L-pyroglutamic acid.

Step 1: Esterification of L-Pyroglutamic Acid

-

Materials: L-pyroglutamic acid, absolute methanol, thionyl chloride, sodium bicarbonate.

-

Procedure:

-

Add 800 kg of absolute methanol to a dry reaction vessel and cool to below 10°C.

-

Slowly add 50 kg of thionyl chloride while maintaining the temperature.

-

Add 200 kg of L-pyroglutamic acid.

-

Stir the reaction mixture at 5-10°C for 7-8 hours.

-

Neutralize the acid by adding sodium bicarbonate until the reaction terminates.

-

Evaporate the solvent to obtain a residue.

-

Dissolve the product in dichloromethane and wash with water to yield L-pyroglutamic acid methyl ester.

-

Step 2: Boc-Protection of L-Pyroglutamic Acid Methyl Ester

-

Materials: L-pyroglutamic acid methyl ester, dichloromethane (DCM), 4-dimethylaminopyridine (DMAP), di-tert-butyl dicarbonate (Boc₂O).

-

Procedure:

-

Dissolve the L-pyroglutamic acid methyl ester from Step 1 in dichloromethane.

-

Add a catalytic amount of DMAP.

-

Add Boc₂O in batches to the solution while maintaining the reaction temperature between 15-20°C. The molar ratio of methyl ester:DCM:DMAP:Boc₂O is typically around 1:3:0.02:1.2.[9]

-

Stir the mixture until the starting material is fully consumed (monitored by TLC).

-

Isolate and purify the final product, N-Boc-L-pyroglutamic acid methyl ester, typically yielding a white crystalline powder.[9]

-

Applications in Chemical Synthesis

Solid-Phase Peptide Synthesis (SPPS)

A primary application of Boc-Pyr-OH is in SPPS to introduce an N-terminal pyroglutamyl residue. This "capping" strategy enhances peptide stability against exopeptidases, a critical factor for therapeutic peptides.[1][8] The direct incorporation of Boc-Pyr-OH offers superior control, leading to higher purity and yield compared to alternative methods.[8] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust method where the temporary Nα-Boc group is removed by moderate acid (e.g., trifluoroacetic acid, TFA), while more stable, benzyl-based side-chain protecting groups are removed at the end of the synthesis with a strong acid like anhydrous hydrogen fluoride (HF).[1]

Caption: Workflow for manual Boc-SPPS of a pyroglutamyl peptide.

Experimental Protocol 2: Manual Boc-SPPS with Boc-Pyr-OH[1]

This protocol outlines the final coupling step to add the pyroglutamic acid cap on a 0.25 mmol scale.

-

Prerequisites: The linear peptide sequence has been fully assembled on the resin, and the N-terminal Boc group of the final amino acid has been removed.

-

Materials: Peptide-resin, N-α-Boc-L-pyroglutamic acid (Boc-Pyr-OH), HBTU, N,N-Diisopropylethylamine (DIEA), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Coupling Procedure:

-

Swell the peptide-resin in DCM, then in DMF.

-

In a separate vessel, pre-activate the Boc-Pyr-OH. Dissolve Boc-Pyr-OH (4 eq, 1.0 mmol) and HBTU (3.9 eq, 0.975 mmol) in DMF.

-

Add DIEA (6 eq, 1.5 mmol) to the activation mixture and vortex for 2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin thoroughly with DMF, IPA, and DCM.

-

-

Final Cleavage and Deprotection:

-

Treat the peptide-resin with anhydrous HF at 0°C for 1 hour, using p-cresol as a scavenger, to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide with cold diethyl ether.

-

Dissolve the crude peptide in an aqueous buffer (e.g., 10% acetic acid) and purify by reverse-phase HPLC.

-

Synthesis of Glutamic Acid Derivatives via Ring-Opening

The N-Boc protected pyroglutamate can undergo nucleophilic ring-opening to generate a wide array of γ-amides and γ-esters of glutamic acid.[10] This reaction is particularly effective in solid-phase synthesis, where the pyroglutamic acid is anchored to a resin, simplifying purification. The Boc group activates the lactam, and its subsequent removal with TFA yields the desired glutamic acid derivative.[7][10]

Caption: Logical workflow for the synthesis of glutamic acid derivatives.

Quantitative Data: Solid-Phase Ring-Opening Reactions

The following data summarizes the conversion rates for the reaction of N-Boc pyroglutamate-Wang resin with various nucleophiles.[10]

| Nucleophile (100 equiv.) | Catalyst (0.1 equiv.) | Solvent | Time (h) | Conversion (%) |

| Amines | ||||

| Benzylamine | None | THF | 40 | 100 |

| Cyclohexylamine | None | THF | 40 | 100 |

| N-Methylbenzylamine | None | THF | 120 | 100 |

| Aniline | None | THF | 120 | 18 |

| Alcohols | ||||

| Benzyl alcohol | KCN | THF | 60 | 100 |

| Benzyl alcohol | KCN | DCM | 60 | 100 |

| 1-Butanol | KCN | THF | 120 | 100 |

| 2-Propanol | KCN | THF | 120 | 15 |

| tert-Butanol | KCN | THF | 120 | 0 |

Experimental Protocol 3: Solid-Phase Synthesis of Glutamic Acid Derivatives[10]

-

Materials: N-Boc-pyroglutamate bound to Wang resin, selected amine or alcohol nucleophile, potassium cyanide (KCN, for alcoholysis), tetrahydrofuran (THF), 95% trifluoroacetic acid (TFA) in water.

-

Procedure:

-

Swell the N-Boc pyroglutamate-Wang resin (1 equiv.) in THF.

-

Add the corresponding amine or alcohol (100 equiv.). For reactions with alcohols, add KCN (0.1 equiv.) as a catalyst.

-

Mix the resulting slurry by rocking for a period ranging from 40 hours to 5 days, depending on the nucleophile.

-

Filter the resin and wash sequentially with THF, DCM, and MeOH.

-

Suspend the resin in a solution of 95% TFA/H₂O and mix for 2.5 hours. This step cleaves the product from the resin and simultaneously removes the N-Boc protecting group.

-

Filter the resin and collect the TFA solution.

-

Remove the solvent in vacuo to yield the final glutamic acid derivative as a trifluoroacetate salt with >95% purity.

-

Deprotection of the Boc Group

The removal of the Boc group is a critical step that liberates the free amine. This is typically achieved under acidic conditions.

-

Standard Reagents: Trifluoroacetic acid (TFA) is the most common reagent, often used neat or diluted in DCM (e.g., 20-50% TFA in DCM).[1][11][12] Hydrochloric acid (HCl) in an organic solvent like dioxane (e.g., 4M HCl in dioxane) is another effective option.[12][13]

-

Mechanism: The acid protonates the carbamate, which then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation.[14]

-

Side Reactions: The generated tert-butyl cation is an electrophile and can alkylate nucleophilic residues in the substrate, such as tryptophan or methionine. To prevent this, "scavengers" like triethylsilane, thioanisole, or p-cresol are often added to the deprotection cocktail.[14]

General Deprotection Protocol[15]

-

Dissolve the Boc-protected compound in a suitable solvent (e.g., DCM).

-

Add the acidic solution (e.g., 20% TFA in DCM) and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS until completion (usually 30 minutes to 2 hours).

-

Remove the acid and solvent under reduced pressure.

-

Proceed with workup or purification as required.

Orthogonal Protection Strategies

In the synthesis of complex molecules, the ability to deprotect one functional group without affecting another is paramount. This is known as an orthogonal protection strategy.[2][15] The acid-labile Boc group is orthogonal to groups that are removed under different conditions, such as:

-

Fmoc (9-fluorenylmethoxycarbonyl) group: Base-labile (removed with piperidine).[2][15]

-

Cbz (Carboxybenzyl) group: Removable by hydrogenolysis (H₂/Pd-C).[2]

-

Benzyl (Bzl) esters: Also removable by hydrogenolysis.[2]

This orthogonality allows for the selective manipulation of different parts of a molecule. For instance, in a pyroglutamic acid derivative, the lactam nitrogen can be protected with Boc, while the C-terminal carboxyl group is protected as a benzyl ester. The Boc group can be removed with acid to modify the N-terminus, leaving the benzyl ester intact, or vice-versa.

Caption: Orthogonal deprotection of Boc and Benzyl ester groups.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the chemistry of pyroglutamic acid derivatives. Its strategic application enables the controlled synthesis of complex peptides, providing N-terminal stability and enhancing therapeutic potential.[5][8][16] Furthermore, its role in activating the lactam ring facilitates the creation of diverse libraries of glutamic acid analogs through nucleophilic ring-opening reactions, a valuable strategy in drug discovery.[10] A thorough understanding of the protocols for its introduction, its behavior in key synthetic applications, and the conditions for its selective removal is essential for researchers and scientists aiming to leverage the unique properties of pyroglutamic acid in the development of novel therapeutics and complex organic molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. peptide.com [peptide.com]

- 12. reddit.com [reddit.com]

- 13. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]

- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 15. fiveable.me [fiveable.me]

- 16. chemimpex.com [chemimpex.com]

A Technical Guide to Commercial Sourcing of Boc-L-Pyroglutamic Acid Methyl Ester for Researchers and Drug Development Professionals

An in-depth analysis of commercial suppliers, quality benchmarks, and procurement strategies for a key building block in pharmaceutical and chemical synthesis.

This technical guide provides a comprehensive overview of the commercial landscape for Boc-L-pyroglutamic acid methyl ester (CAS No. 108963-96-8), a crucial chiral building block in the synthesis of peptide-based drugs, specialized chemicals, and cosmetic ingredients.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a reliable supply of this intermediate.

Introduction to this compound

This compound, also known as Methyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate, is a derivative of L-pyroglutamic acid.[2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile intermediate in complex organic syntheses, particularly in peptide chemistry where it helps in the controlled assembly of amino acid chains.[1] Its applications extend to the development of novel therapeutics in areas such as neuropharmacology and oncology.[3] Beyond pharmaceuticals, it finds use in the cosmetics industry as a moisturizing and skin-whitening agent and in the production of artificial flavors and fragrances.[1][2]

Commercial Suppliers and Product Specifications

A diverse range of chemical suppliers offer this compound, catering to various scales of demand from research and development to bulk manufacturing. The following table summarizes offerings from several prominent suppliers. It is important to note that while some companies are direct manufacturers, others are distributors. Researchers should verify the role of the vendor to ensure supply chain transparency.

| Supplier | Catalog Number | Purity | Available Quantities | Notes |

| Sigma-Aldrich | 757497 | 97% | - | Product is discontinued, contact technical service for assistance. |

| Jigs Chemical Limited | - | - | 25 kg / 50 kg drums | Manufacturer based in India.[4] |

| ChemScene | CS-0000006 (related) | ≥98% | Custom Synthesis | Offers custom synthesis and commercial production services.[5] |

| Oakwood Chemical | 093753 | - | - | Provides the product under the synonym Boc-Pyr-OMe.[6] |

| ChemicalBook | - | 98%, 99% | Varies by supplier | A marketplace listing multiple suppliers like Sichuan HongRi Pharma-Tech and Shanghai Joiny Pharmaceutical.[7] |

| Echemi | - | Industrial Grade | Varies by supplier | A marketplace connecting buyers with suppliers like Qingdao Orient Chemical Co.,LTD.[8] |

| Lookchem | 757497-1G (Aldrich) | 97% | 1g | Lists products from various suppliers, including Aldrich.[2] |

| NINGBO INNO PHARMCHEM CO.,LTD. | - | High-purity | - | A supplier of fine chemicals and pharmaceutical intermediates.[1] |

| BenchChem | - | - | - | Offers custom synthesis for specific requirements.[3] |

Experimental Protocols: Synthesis of this compound

The following protocols outline common laboratory-scale and industrial-scale synthesis methods for this compound, starting from L-pyroglutamic acid. These methods are provided for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Protocol 1: Two-Step Synthesis from L-Pyroglutamic Acid

This widely used method involves the esterification of L-pyroglutamic acid followed by the protection of the amine with a Boc group.[3][9]

Step 1: Esterification of L-Pyroglutamic Acid

-

Materials: L-pyroglutamic acid, absolute methanol, thionyl chloride, sodium bicarbonate, dichloromethane.[3]

-

Procedure:

-

Cool a reaction vessel containing absolute methanol to 5-10°C.[3][9]

-

Add L-pyroglutamic acid to the mixture and stir for 6-8 hours while maintaining the temperature between 5-10°C.[3][9]

-

Evaporate the solvent to obtain a residue.

-

Dissolve the residue in dichloromethane and wash with water to remove salts, yielding L-pyroglutamic acid methyl ester.[3]

-

Step 2: Boc-Protection of L-Pyroglutamic Acid Methyl Ester

-

Materials: L-pyroglutamic acid methyl ester, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), triethylamine, dichloromethane.[3]

-

Procedure:

-

Dissolve the L-pyroglutamic acid methyl ester obtained from Step 1 in dichloromethane.

-

Add DMAP, triethylamine, and Boc₂O to the solution.[3]

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or HPLC).

-

Isolate and purify the final product, this compound, typically by column chromatography.[3]

-

Visualization of Key Processes

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for this compound can be streamlined by following a logical workflow. The diagram below illustrates the key decision points for a researcher or procurement manager.

Caption: A workflow diagram for the selection of a commercial supplier.

General Synthetic Pathway

The following diagram illustrates the general synthetic pathway from the precursor L-glutamic acid to the N-Boc protected pyroglutamic acid derivatives, which are key starting materials for more complex syntheses.[3]

Caption: General synthetic pathway to N-Boc protected pyroglutamic acid esters.

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 108963-96-8,this compound | lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. indiamart.com [indiamart.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound | 108963-96-8 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. CN106336371A - Synthetic method of this compound - Google Patents [patents.google.com]

The Biological Significance of Pyroglutamic Acid Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-terminal pyroglutamic acid (pGlu) modification is a widespread post-translational event that significantly impacts the biological activity, stability, and pathogenic potential of a diverse range of peptides and proteins. This technical guide provides an in-depth exploration of the formation, physiological roles, and pathological implications of pGlu-peptides. We delve into their enhanced resistance to aminopeptidases, their crucial function in peptide hormones, and their sinister role in the aggregation of amyloid-beta in Alzheimer's disease. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in biochemistry, pharmacology, and drug development.

Introduction to Pyroglutamic Acid Peptides

Pyroglutamic acid (pGlu), also known as 5-oxoproline, is a cyclic amino acid derivative formed from the intramolecular cyclization of an N-terminal glutamine (Gln) or, less frequently, glutamic acid (Glu) residue.[1] This modification results in the formation of a lactam ring, which neutralizes the positive charge of the N-terminal amino group and blocks the peptide from degradation by most aminopeptidases.[2] This increased stability is a key feature of many pGlu-containing peptides, prolonging their biological activity.

The formation of pGlu can occur spontaneously, especially under conditions of elevated temperature or acidic pH, or it can be enzymatically catalyzed by glutaminyl cyclases (QCs).[3][4] While spontaneous formation is a consideration during peptide synthesis and storage[5], enzymatic conversion is the primary route for the formation of biologically active pGlu-peptides in vivo.[6]

pGlu-peptides play a wide array of roles in biology, from acting as essential hormones and neurotransmitters to contributing to the pathology of neurodegenerative diseases.[7][8] Understanding the nuances of their formation, function, and detection is therefore critical for various fields of biomedical research and therapeutic development.

Formation of Pyroglutamic Acid Peptides

The conversion of an N-terminal Gln or Glu to pGlu is a critical step that dictates the fate and function of many peptides.

Spontaneous (Non-Enzymatic) Formation

N-terminal glutamine residues have a natural propensity to cyclize into pGlu through an intramolecular nucleophilic attack of the α-amino group on the γ-amide carbon, releasing ammonia.[5] N-terminal glutamic acid can also undergo cyclization, though at a slower rate, with the release of a water molecule.[1] This spontaneous conversion is influenced by factors such as pH, temperature, and the surrounding amino acid sequence.[5] It is a significant consideration in the manufacturing and storage of peptide-based pharmaceuticals and in proteomics sample preparation.[5]

Enzymatic Formation: Glutaminyl Cyclase (QC)

In a biological context, the formation of most pGlu-peptides is catalyzed by the enzyme glutaminyl cyclase (QC, EC 2.3.2.5).[6] QC significantly accelerates the rate of pGlu formation from N-terminal Gln residues.[6] Mammals possess two forms of QC: a secreted form (sQC) and a Golgi-resident form (gQC).[6] These enzymes play a crucial role in the maturation of numerous peptide hormones and neuropeptides.[6]

The enzymatic reaction rate for glutaminyl cyclase has been reported to be approximately 70 times faster than the non-enzymatic cyclization.[9]

Biological Roles of Pyroglutamic Acid Peptides

The presence of an N-terminal pGlu residue confers unique properties to peptides, influencing their stability and biological function.

Enhanced Stability and Bioavailability

The primary advantage of the pGlu modification is the significant increase in peptide stability. By blocking the N-terminus, pGlu peptides are resistant to degradation by aminopeptidases, which are abundant in biological fluids.[2] This increased half-life enhances their bioavailability and allows them to exert their biological effects for a longer duration.

Peptide Hormones and Neuropeptides

Many vital peptide hormones and neuropeptides are N-terminally blocked with a pGlu residue. This modification is often essential for their proper conformation and receptor binding.

-

Thyrotropin-Releasing Hormone (TRH): The tripeptide pGlu-His-Pro-NH₂ is a critical hypothalamic hormone that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.[10] The pGlu residue is indispensable for its biological activity.

-

Gonadotropin-Releasing Hormone (GnRH): This decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) is another hypothalamic hormone that controls the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, thereby regulating reproductive function.[11]

Signaling Pathways of TRH and GnRH

Both TRH and GnRH exert their effects by binding to G protein-coupled receptors (GPCRs) on the surface of pituitary cells, initiating intracellular signaling cascades.

The binding of TRH to its receptor (TRH-R) primarily activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to the synthesis and secretion of TSH and prolactin.

Similarly, GnRH binds to its receptor (GnRHR) to activate Gq/11, leading to the PLC-mediated production of IP₃ and DAG. This results in increased intracellular Ca²⁺ and PKC activation, which are key signals for the synthesis and release of LH and FSH.

Pathological Significance of Pyroglutamic Acid Peptides

While pGlu modification is essential for the normal function of many peptides, aberrant pGlu formation is implicated in the pathogenesis of several diseases, most notably Alzheimer's disease.

Pyroglutamated Amyloid-Beta (pGlu-Aβ) in Alzheimer's Disease

Alzheimer's disease is characterized by the cerebral accumulation of amyloid-beta (Aβ) peptides in the form of plaques. A significant portion of these plaques is composed of N-terminally truncated and modified Aβ species, with pyroglutamated Aβ at position 3 (AβpE3-42) being one of the most prominent and pathogenic forms.[12][13]

The formation of AβpE3-42 is catalyzed by glutaminyl cyclase (QC) following the initial truncation of the full-length Aβ peptide.[12] AβpE3-42 exhibits several properties that enhance its pathogenicity compared to full-length Aβ:

-

Increased Aggregation Propensity: pGlu-Aβ aggregates much more rapidly than unmodified Aβ, acting as a seed for the aggregation of other Aβ species.[12]

-

Enhanced Stability: The pGlu modification makes the peptide resistant to degradation by peptidases.

-

Increased Toxicity: Oligomers of pGlu-Aβ are highly toxic to neurons.[12][14]

These characteristics suggest that pGlu-Aβ plays a crucial role in initiating and accelerating the cascade of events leading to neurodegeneration in Alzheimer's disease. Consequently, glutaminyl cyclase has emerged as a promising therapeutic target for the treatment of this devastating disease.

Quantitative Data on pGlu-Peptides

The following tables summarize available quantitative data related to the abundance, stability, and enzymatic formation of pGlu-peptides.

Table 1: Concentration of Amyloid-β Peptides in Human Cerebrospinal Fluid (CSF)

| Peptide Species | Concentration in Cognitively Unimpaired Individuals (pmol/L) |

| Aβ1-38 | 666 ± 249 |

| Aβ1-40 | 2199 ± 725 |

| Aβ1-42 | 153.7 ± 79.7 |

| Aβ1-43 | 9.78 ± 4.58 |

| Data from a study on cognitively unimpaired (CU) individuals.[15] Concentrations of pGlu-Aβ species are highly variable and depend on the stage of Alzheimer's disease. |

Table 2: Comparative Half-Life of Peptides

| Peptide | Modification | Half-Life in Plasma/Serum | Reference |

| Thyrotropin-Releasing Hormone (TRH) | pGlu at N-terminus | ~5.3 minutes (human plasma) | [16] |

| GnRH | pGlu at N-terminus | 2-4 minutes (in vivo) | [17] |

| Somatostatin | Unmodified N-terminus | A few minutes | [16] |

| Octreotide (Somatostatin analog) | D-amino acid substitutions | 1.5 hours | [16] |

| Note: Direct comparative half-life data for pGlu vs. non-pGlu versions of the same peptide are scarce. The increased stability of pGlu-peptides is a generally accepted principle due to resistance to aminopeptidases. |

Table 3: Kinetic Parameters of Human Glutaminyl Cyclase (QC)

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |

| Gln-NH₂ | 1.3 ± 0.1 | 0.021 ± 0.001 | 0.016 |

| Gln-Ala | 0.45 ± 0.04 | 0.11 ± 0.01 | 0.24 |

| Gln-Phe | 0.08 ± 0.01 | 0.23 ± 0.01 | 2.9 |

| [Gln¹]-Gastrin | 0.13 ± 0.02 | 14.9 | 115 |

| [Gln¹]-Neurotensin | - | - | - |

| Kinetic parameters can vary based on assay conditions and the specific QC isoform. Data for some physiological substrates is not fully available in a comparable format.[5][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of pGlu-peptides.

Identification and Quantification of pGlu-Peptides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of pGlu-peptides in complex biological samples.

Objective: To identify and quantify pGlu-Aβ in brain tissue homogenate.

Materials:

-

Brain tissue

-

Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)

-

Formic acid

-

Acetonitrile

-

Stable isotope-labeled pGlu-Aβ internal standard

-

LC-MS/MS system

Protocol:

-

Sample Preparation:

-

Homogenize brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant and add formic acid to a final concentration of 70% to precipitate proteins.

-

Centrifuge and collect the supernatant containing the peptides.

-

Spike the sample with a known concentration of the stable isotope-labeled internal standard.

-

Dry the sample under vacuum and reconstitute in the initial mobile phase.

-

-

LC Separation:

-

Inject the sample onto a C18 reverse-phase column.

-

Separate the peptides using a gradient of increasing acetonitrile concentration in water with 0.1% formic acid.

-

-

MS/MS Analysis:

-

Ionize the eluting peptides using electrospray ionization (ESI).

-

Perform MS/MS analysis in multiple reaction monitoring (MRM) mode. Select the precursor ion corresponding to the pGlu-Aβ peptide of interest and its specific fragment ions.

-

Simultaneously monitor the transitions for the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the concentration of the pGlu-Aβ peptide based on the ratio of the analyte peak area to the internal standard peak area and a standard curve.

-

N-terminal Sequencing by Edman Degradation

Edman degradation is a method for sequencing amino acids in a peptide from the N-terminus. Peptides with an N-terminal pGlu residue are blocked and cannot be directly sequenced. Enzymatic removal of the pGlu residue is therefore required.

Objective: To determine the N-terminal sequence of a pGlu-blocked peptide.

Part 1: Enzymatic Removal of pGlu

-

Materials:

-

pGlu-peptide sample

-

Pyroglutamyl aminopeptidase (PGP I)

-

Digestion buffer (e.g., 50 mM phosphate buffer, pH 7.5, containing EDTA and DTT)

-

-

Protocol:

-

Dissolve the pGlu-peptide in the digestion buffer.

-

Add pyroglutamyl aminopeptidase to the peptide solution (enzyme-to-substrate ratio typically 1:20 to 1:50 w/w).

-

Incubate the mixture at 37°C for 2-4 hours.

-

Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.

-

Purify the deblocked peptide using reverse-phase HPLC.

-

Part 2: Edman Degradation Sequencing

-

Coupling: The free N-terminal amino group of the deblocked peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.

-

Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ)-amino acid.

-

Conversion and Identification: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC).

-

Cycle Repetition: The remaining peptide, now one amino acid shorter, undergoes the next cycle of Edman degradation.

Cell Viability Assay for pGlu-Aβ Toxicity

This protocol describes the use of the MTT assay to assess the cytotoxicity of pGlu-Aβ oligomers on cultured neuronal cells.

Objective: To quantify the neurotoxic effect of pGlu-Aβ.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

pGlu-Aβ peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Protocol:

-

Cell Seeding: Seed neuronal cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Peptide Preparation: Prepare oligomeric pGlu-Aβ by incubating the peptide solution at 4°C for 24 hours.

-

Treatment: Treat the cells with various concentrations of the pGlu-Aβ oligomers. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the cells with the peptides for 24-48 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Express the cell viability as a percentage of the untreated control.

-

Visualization of Experimental Workflows

The following diagram illustrates a general workflow for the identification and characterization of pGlu-peptides from a biological sample.

Conclusion

The N-terminal pyroglutamylation of peptides is a fundamentally important post-translational modification with profound implications for biological function and disease. The formation of a pGlu residue enhances peptide stability, a feature exploited in nature for the regulation of potent hormonal signaling. However, this same stability can contribute to the pathogenesis of diseases such as Alzheimer's, where the accumulation of aggregation-prone pGlu-Aβ initiates a toxic cascade.

For researchers and drug development professionals, a thorough understanding of the mechanisms of pGlu formation, its diverse biological roles, and the analytical methods for its detection and quantification is paramount. The targeting of enzymes like glutaminyl cyclase represents a promising therapeutic avenue for diseases driven by aberrant pGlu-peptide formation. Continued research into the complex world of pGlu-peptides will undoubtedly uncover new biological insights and open up novel opportunities for therapeutic intervention.

References

- 1. pGluAβ increases accumulation of Aβ in vivo and exacerbates its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Removal of Pyroglutamic Acid Residues from the N-Terminus of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyroglutamate Amyloid β (Aβ) Aggravates Behavioral Deficits in Transgenic Amyloid Mouse Model for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. The use of FAB mass spectrometry and pyroglutamate aminopeptidase digestion for the structure determination of pyroglutamate in modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A class of secreted mammalian peptides with potential to expand cell-cell communication - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Comparison of Dense-Core Amyloid Plaque Accumulation in Amyloid-β Protein Precursor Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystal structures of human glutaminyl cyclase, an enzyme responsible for protein N-terminal pyroglutamate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Boc-L-Pyroglutamic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal pyroglutamic acid (pGlu) is a common post-translational modification in many biologically active peptides, including Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH).[1] This cyclic lactam of glutamic acid confers enhanced stability against degradation by aminopeptidases, thereby extending the biological half-life of the peptide.[1] In solid-phase peptide synthesis (SPPS), the incorporation of this residue is typically achieved using a protected form, such as Boc-L-pyroglutamic acid (Boc-pGlu-OH).

While the topic specifies Boc-L-pyroglutamic acid methyl ester (Boc-pGlu-OMe), it is important to note that the methyl ester protects the carboxylic acid group necessary for peptide bond formation. Therefore, direct coupling of Boc-pGlu-OMe to the N-terminus of a resin-bound peptide is not feasible using standard coupling reagents. The methyl ester must first be hydrolyzed (saponified) to the free carboxylic acid, Boc-pGlu-OH, which can then be activated and coupled to the peptide chain.

These application notes provide a comprehensive overview and detailed protocols for the use of Boc-L-pyroglutamic acid in Boc-SPPS, including the preparatory saponification of its methyl ester.

Data Presentation

Table 1: Physicochemical Properties of Boc-L-Pyroglutamic Acid Derivatives

| Property | This compound | Boc-L-pyroglutamic acid |

| CAS Number | 108963-96-8 | 53100-44-0 |

| Molecular Formula | C₁₁H₁₇NO₅ | C₁₀H₁₅NO₅ |

| Molecular Weight | 243.26 g/mol | 229.23 g/mol |

| Appearance | Light yellow solid | White to off-white powder |

| Melting Point | 69-71 °C | 117-119 °C |

| Solubility | Soluble in dichloromethane | Soluble in chloroform |

| Storage Temperature | 2-8°C | 2-8°C |

Data sourced from commercial supplier information.

Table 2: General Coupling Efficiency in Boc-SPPS

| Amino Acid Residue | Coupling Efficiency | Notes |

| Most Amino Acids | >99% | Under optimal conditions with efficient coupling reagents. |

| Difficult Couplings | 98-99% or lower | May occur with sterically hindered amino acids (e.g., Val, Ile) or with aggregating sequences. Recoupling may be necessary. |

| Pyroglutamic Acid | Generally high | As a terminal residue, coupling is typically efficient. Specific yield data is sparse, but successful syntheses of pGlu-peptides are widely reported. |

This table presents generalized data for Boc-SPPS. Actual efficiencies can vary based on sequence, resin, and coupling conditions.[2]

Table 3: Purity and Yield Data for Model Peptides Synthesized via Boc-SPPS

| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) |

| VAVAG | Boc Chemistry | 92 | 78 |

| VIVIG | Boc Chemistry | 90 | 75 |

Data extrapolated from a study comparing Boc and Fmoc strategies for hydrophobic peptides, demonstrating the high efficiency of the Boc protocol.[3] While not specific to pyroglutamic acid, this data indicates the potential for high purity and yield with Boc-SPPS.

Experimental Protocols

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the methyl ester to the free carboxylic acid, which is required for subsequent coupling reactions.

Materials:

-

This compound

-

Methanol (MeOH)

-

1 M Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stir plate and stir bar

-

Separatory funnel

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-